molecular formula C14H12F2N2O3S B10759874 4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide

4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide

Cat. No.: B10759874
M. Wt: 326.32 g/mol
InChI Key: NTDFJEKGSGSXME-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminosulfonyl group and a difluorophenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2,4-difluorobenzyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H12F2N2O3S

Molecular Weight

326.32 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C14H12F2N2O3S/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(6-3-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21)

InChI Key

NTDFJEKGSGSXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)N

Origin of Product

United States

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